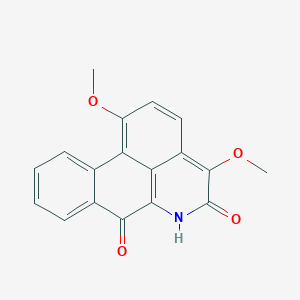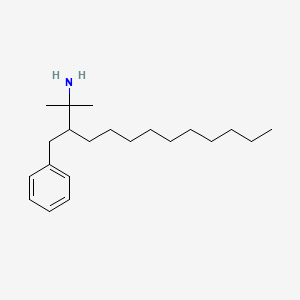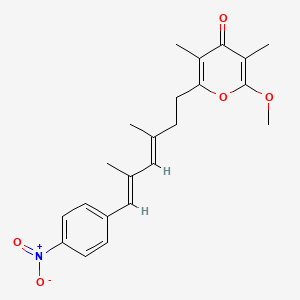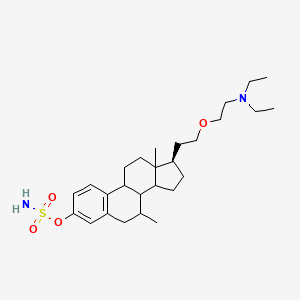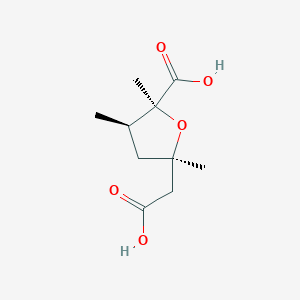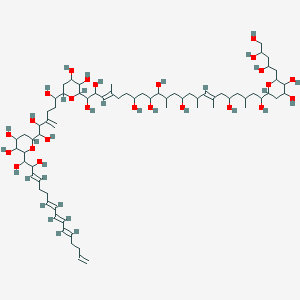
Amphidinol 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amphidinol 2 is a natural product found in Amphidinium klebsii with data available.
Aplicaciones Científicas De Investigación
Antifungal and Antimicrobial Properties
- Amphidinol 2 has demonstrated notable antifungal and antimicrobial activities. Martinez et al. (2019) identified amphidinol 22, a derivative of amphidinol, showing both anticancer and antifungal activities, suggesting the potential of amphidinol compounds in these areas (Martinez et al., 2019).
- Houdai et al. (2005) explored amphidinol analogues, including amphidinol 2, and their membrane permeabilizing actions, highlighting their significant antifungal activity (Houdai et al., 2005).
- Cutignano et al. (2017) isolated new members of the amphidinol family, which showed antifungal activity against Candida albicans, supporting the potential application of amphidinol compounds in antifungal treatments (Cutignano et al., 2017).
Hemolytic Activity
- Amphidinol 2 is known for its potent hemolytic activity. A study by Paul et al. (1995) isolated amphidinol 2 as a potent hemolytic and antifungal agent, indicating its effectiveness in lysing red blood cells (Paul et al., 1995).
Biosynthetic Research
- Research by Houdai et al. (2001) on the biosynthesis of amphidinol 2 provided insights into its chemical structure and formation, which is crucial for understanding its bioactivity and potential applications (Houdai et al., 2001).
Membrane-Permeabilizing Activities
- The study of amphidinol 2's interaction with biological membranes has been a significant area of interest. Houdai et al. (2004) examined the membrane permeabilizing actions of amphidinol 3, an analogue of amphidinol 2, comparing it with other polyene antibiotics, and highlighted its unique non-detergent mechanism of action (Houdai et al., 2004).
Chemical Structure and Configuration Analysis
- The structural analysis of amphidinol compounds, including amphidinol 2, has been pivotal in understanding their biological activities. For example, Manabe et al. (2012) confirmed the absolute configuration of amphidinol 3, contributing to the broader understanding of amphidinol structures (Manabe et al., 2012).
Potential in Antitumor Applications
- Abreu et al. (2019) investigated the production of amphidinols by the marine microalga Amphidinium carterae, indicating the presence of compounds consistent with antitumoral activity, suggesting possible applications of amphidinol in cancer research (Abreu et al., 2019).
Propiedades
Nombre del producto |
Amphidinol 2 |
|---|---|
Fórmula molecular |
C71H122O25 |
Peso molecular |
1375.7 g/mol |
Nombre IUPAC |
(3E,16E)-1-[6-[6-[6-[(3E,7E,9E,11E)-1,2-dihydroxyhexadeca-3,7,9,11,15-pentaenyl]-4,5-dihydroxyoxan-2-yl]-1,5,6-trihydroxy-4-methylidenehexyl]-3,4-dihydroxyoxan-2-yl]-23-[4,5-dihydroxy-6-(2,4,5-trihydroxypentyl)oxan-2-yl]-4,11,15,17,21-pentamethyltricosa-3,16-diene-1,2,7,9,10,13,19,23-octol |
InChI |
InChI=1S/C71H122O25/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-51(79)65(89)70-68(92)57(85)37-61(96-70)69(93)63(87)43(6)22-24-50(78)58-36-56(84)67(91)71(95-58)66(90)53(81)29-39(2)21-23-45(73)33-54(82)62(86)44(7)31-47(75)27-41(4)25-40(3)26-46(74)28-42(5)30-52(80)59-35-55(83)64(88)60(94-59)34-48(76)32-49(77)38-72/h8,11-16,19-20,25,29,41-42,44-93H,1,6,9-10,17-18,21-24,26-28,30-38H2,2-5,7H3/b12-11+,14-13+,16-15+,20-19+,39-29+,40-25+ |
Clave InChI |
LNUIEJGKZGFNMR-WZHIWWTGSA-N |
SMILES isomérico |
CC(CC(C/C(=C/C(C)CC(CC(C)C(C(CC(CC/C(=C/C(C(C1C(C(CC(O1)C(CCC(=C)C(C(C2CC(C(C(O2)C(C(/C=C/CC/C=C/C=C/C=C/CCC=C)O)O)O)O)O)O)O)O)O)O)O)/C)O)O)O)O)/C)O)CC(C3CC(C(C(O3)CC(CC(CO)O)O)O)O)O |
SMILES canónico |
CC(CC(CC(=CC(C)CC(CC(C)C(C(CC(CCC(=CC(C(C1C(C(CC(O1)C(CCC(=C)C(C(C2CC(C(C(O2)C(C(C=CCCC=CC=CC=CCCC=C)O)O)O)O)O)O)O)O)O)O)O)C)O)O)O)O)C)O)CC(C3CC(C(C(O3)CC(CC(CO)O)O)O)O)O |
Sinónimos |
amphidinol 2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




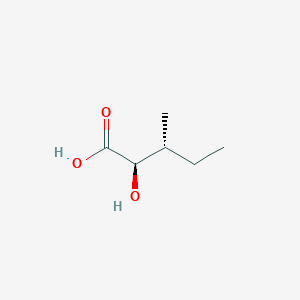
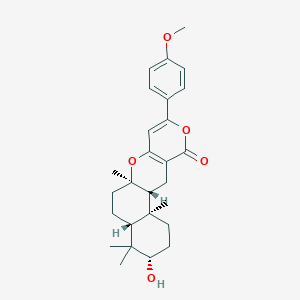

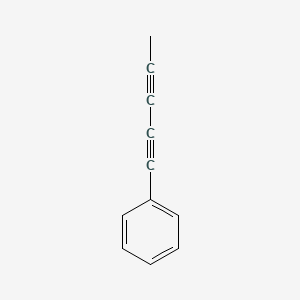
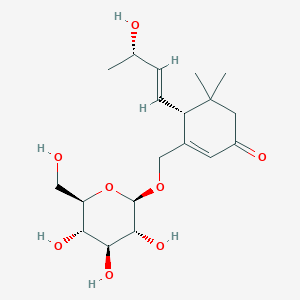
![3-[(2S,3S,6S,8S,10S,11R,14S,25R,26S)-6,26-dihydroxy-2,3,10,22,22,24,24-heptamethyl-28-(3-methylbut-2-enyl)-7,23-dioxa-30-azaoctacyclo[14.14.0.02,14.03,11.06,10.017,29.019,27.020,25]triaconta-1(16),17,19(27),20,28-pentaen-8-yl]-3-hydroxy-2-methylpropanoic acid](/img/structure/B1248330.png)
